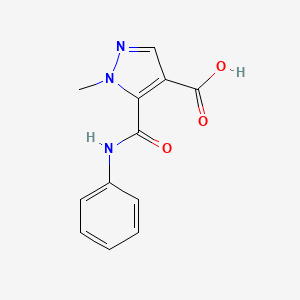
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H11N3O3 and its molecular weight is 245.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pyrazole Carboxylic Acid: Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, like 5-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are significant in medicinal chemistry due to their various biological activities. These compounds exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The derivatives are synthesized through various methods and are key building blocks in organic chemistry, offering a wide range of synthetic applicability. This review is a guide for scientists focusing on the synthesis and biological applications of pyrazole carboxylic acid derivatives (Cetin, 2020).
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
While not directly related to this compound, the reactivity and utility of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) in synthesizing a variety of heterocyclic compounds highlight the significance of pyrazoline derivatives in medicinal chemistry. This review discusses the synthesis, reactivity, and application of DCNP in creating diverse classes of heterocyclic compounds and dyes, demonstrating the compound's versatility as a building block (Gomaa & Ali, 2020).
Comprehensive Review on Pyrazole and Its Pharmacological Properties
This review provides insight into the pharmacological properties of pyrazoles, detailing their structure, physical and chemical properties, synthetic approaches, and biological activities. Pyrazoles are crucial in pharmaceutical compounds due to their basic and unsaturated nature. The paper highlights the importance of pyrazoles in the heterocyclic ring system, indicating their significance in drug development and organic chemistry (Bhattacharya et al., 2022).
Knoevenagel Condensation Products and Anticancer Agents
The review underscores the importance of Knoevenagel condensation in generating biologically fascinating molecules, particularly in cancer drug discovery. The reaction products, including pyrazole derivatives, exhibited remarkable anticancer activity by targeting various cancer-related molecules. This review indicates the potential of pyrazole derivatives in developing novel anticancer agents (Tokala, Bora, & Shankaraiah, 2022).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives are explored for their biological activity, especially in anticancer research. The review discusses synthetic strategies of pyrazoline derivatives and their role as potent anticancer agents. The substantial biological effects of these derivatives highlight their importance in pharmaceutical chemistry and their potential in anticancer therapy (Ray et al., 2022).
Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective
This review focuses on methyl-substituted pyrazoles, showcasing their wide spectrum of biological activities. Detailed synthetic approaches and medical significance of these compounds are highlighted, offering insights into their role in medicinal chemistry and the potential for generating new leads with high efficacy and less microbial resistance (Sharma et al., 2021).
Propiedades
IUPAC Name |
1-methyl-5-(phenylcarbamoyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-10(9(7-13-15)12(17)18)11(16)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJRGEMQNFCPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)
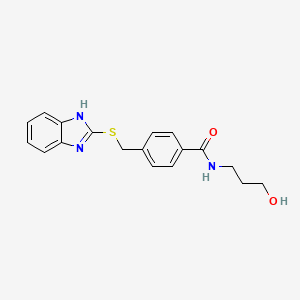

![2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2436193.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)
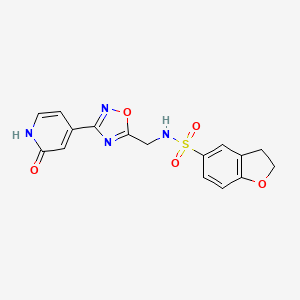
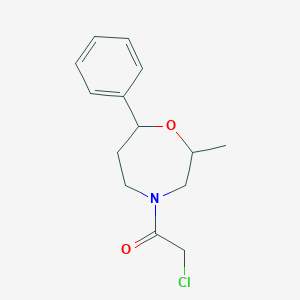

![1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2436202.png)
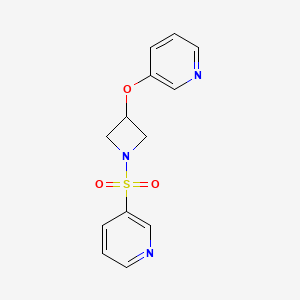
![N-(1-cyanobutyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2436204.png)

![1,2-Dihydrobenzo[cd]indole](/img/structure/B2436206.png)
![4-(azepan-1-ylsulfonyl)-N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2436208.png)
